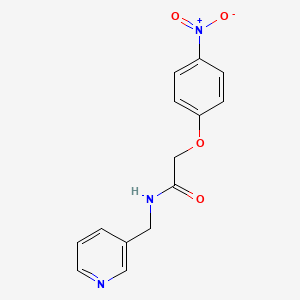
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPAA is a small molecule that belongs to the class of acetamides, which are widely used in medicinal chemistry for their diverse biological activities.
作用机制
The mechanism of action of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves its ability to bind to specific enzymes and modulate their activity. In the case of acetylcholinesterase, this compound binds to the active site of the enzyme and inhibits its activity, leading to increased levels of acetylcholine in the brain. In the case of carbonic anhydrase IX, this compound binds to the catalytic site of the enzyme and inhibits its activity, leading to decreased tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase and carbonic anhydrase IX, as well as anti-inflammatory and antioxidant properties. This compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
The advantages of using 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments include its small size, which allows for easy penetration of cell membranes, and its ability to selectively target specific enzymes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are several future directions for the study of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, including the development of more potent and selective inhibitors of acetylcholinesterase and carbonic anhydrase IX, as well as the exploration of this compound's potential applications in other scientific research fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction between 4-nitrophenol and 3-pyridinemethanol, followed by acetylation using acetic anhydride. Another method involves the reaction between 4-nitrophenol and 3-pyridinecarboxaldehyde, followed by reduction using sodium borohydride and acetylation using acetic anhydride.
科学研究应用
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
In cancer research, this compound has been studied for its potential as a therapeutic agent for the treatment of various types of cancer. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
属性
IUPAC Name |
2-(4-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-2-1-7-15-8-11)10-21-13-5-3-12(4-6-13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPXLUXQMWXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
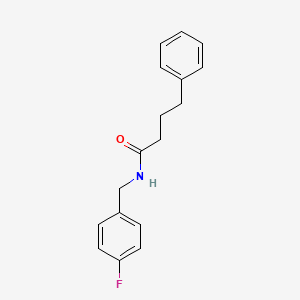
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)
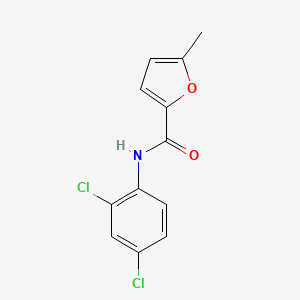
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)
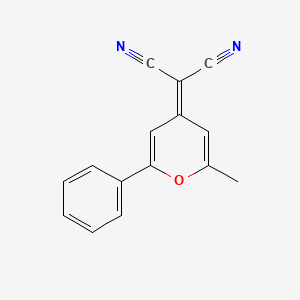

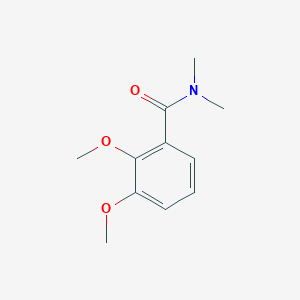
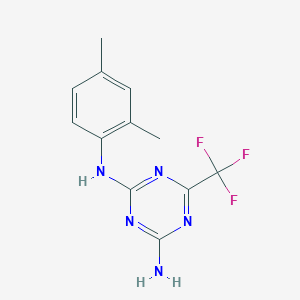
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)


